4-[(4-Butoxyphenyl)ethynyl]-2-fluoro-1-isothiocyanatobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Butoxyphenyl)ethynyl]-2-fluoro-1-isothiocyanatobenzene is an organic compound with the molecular formula C17H14FNO2S This compound is known for its unique structural features, which include a butoxyphenyl group, an ethynyl linkage, a fluorine atom, and an isothiocyanate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Butoxyphenyl)ethynyl]-2-fluoro-1-isothiocyanatobenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-Butoxyphenyl)ethynyl]-2-fluoro-1-isothiocyanatobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom and isothiocyanate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The ethynyl linkage allows for coupling reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Wissenschaftliche Forschungsanwendungen
4-[(4-Butoxyphenyl)ethynyl]-2-fluoro-1-isothiocyanatobenzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-[(4-Butoxyphenyl)ethynyl]-2-fluoro-1-isothiocyanatobenzene involves its interaction with specific molecular targets and pathways. The isothiocyanate group is known for its reactivity with nucleophiles, which can lead to the formation of covalent bonds with biological molecules. This reactivity is exploited in various applications, including the development of bioactive compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other ethynyl and isothiocyanate derivatives, such as:
- 4-[(4-Methoxyphenyl)ethynyl]-2-fluoro-1-isothiocyanatobenzene
- 4-[(4-Ethoxyphenyl)ethynyl]-2-fluoro-1-isothiocyanatobenzene
Uniqueness
The uniqueness of 4-[(4-Butoxyphenyl)ethynyl]-2-fluoro-1-isothiocyanatobenzene lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
356798-32-8 |
---|---|
Molekularformel |
C19H16FNOS |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
4-[2-(4-butoxyphenyl)ethynyl]-2-fluoro-1-isothiocyanatobenzene |
InChI |
InChI=1S/C19H16FNOS/c1-2-3-12-22-17-9-6-15(7-10-17)4-5-16-8-11-19(21-14-23)18(20)13-16/h6-11,13H,2-3,12H2,1H3 |
InChI-Schlüssel |
AIGVEAVMTYQLAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)N=C=S)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.